3-Hydroxy-13-methylpentadecanoic acid

CAS No.: 122751-76-2

Cat. No.: VC16961155

Molecular Formula: C16H32O3

Molecular Weight: 272.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122751-76-2 |

|---|---|

| Molecular Formula | C16H32O3 |

| Molecular Weight | 272.42 g/mol |

| IUPAC Name | 3-hydroxy-13-methylpentadecanoic acid |

| Standard InChI | InChI=1S/C16H32O3/c1-3-14(2)11-9-7-5-4-6-8-10-12-15(17)13-16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |

| Standard InChI Key | LVBRNJOFOLCUKI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CCCCCCCCCC(CC(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

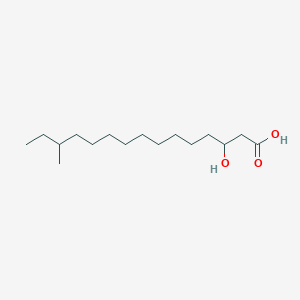

3-Hydroxy-13-methylpentadecanoic acid (chemical formula: ) belongs to the hydroxy fatty acid family, which incorporates both hydroxyl and alkyl substituents into their carbon chains. The compound’s backbone consists of 15 carbons, with a hydroxyl group (-OH) at position 3 and a methyl group (-CH) at position 13 (Figure 1). This arrangement creates a stereochemical center at C3, influencing its interactions with enzymes and cellular receptors .

Table 1: Comparative Structural Features of Hydroxy Fatty Acids

The methyl branch at C13 introduces steric hindrance, reducing the compound’s solubility in aqueous media compared to linear-chain analogs . Its logP value (a measure of lipophilicity) is estimated to exceed 5.0, suggesting high membrane permeability and potential bioaccumulation .

Synthesis and Isolation Methods

Microbial Biosynthesis

Hydroxy fatty acids are often synthesized via microbial fermentation. For example, Pseudosuberites spp. produce 3-hydroxypentadecanoic acid through β-oxidation pathways, which may parallel the biosynthesis of 3-hydroxy-13-methylpentadecanoic acid in specific microbial strains . The methyl branch likely originates from methylmalonyl-CoA, a substrate in branched-chain fatty acid synthesis .

Chemical Synthesis

While no direct synthesis routes for 3-hydroxy-13-methylpentadecanoic acid are documented, analogous compounds like 15-methyl-(9Z)-hexadecenoic acid have been synthesized via esterification and APCI-mediated adduct formation . A proposed pathway involves:

-

Alkylation: Introducing the methyl group at C13 using Grignard reagents.

-

Hydroxylation: Enzymatic or chemical oxidation at C3.

-

Purification: Chromatographic separation to isolate the target compound .

Biological Activities and Mechanisms

Metabolic Regulation

3-Hydroxy fatty acids interact with peroxisome proliferator-activated receptors (PPARs), modulating lipid metabolism and inflammation . The methyl branch in 3-hydroxy-13-methylpentadecanoic acid could alter binding affinity to PPARγ, a target for treating metabolic syndromes .

Industrial and Therapeutic Applications

Biodegradable Materials

Long-chain hydroxy fatty acids serve as precursors for bio-based polymers. The methyl branch in 3-hydroxy-13-methylpentadecanoic acid may improve the thermal stability of polyhydroxyalkanoates (PHAs), making them suitable for high-temperature applications .

Pharmaceutical Development

The compound’s structural similarity to anti-inflammatory mediators like 13-hydroxyoctadecadienoic acid suggests potential in designing COX-2 inhibitors . Further studies are needed to validate its efficacy and toxicity profiles.

Comparative Analysis with Structural Analogs

3-Hydroxypentadecanoic Acid

Unlike 3-hydroxy-13-methylpentadecanoic acid, this linear analog lacks the C13 methyl group, resulting in higher aqueous solubility (PSA: 57.53 Ų vs. 54.37 Ų) . Both compounds share antimicrobial properties, but the branched analog’s enhanced lipophilicity may improve biofilm penetration .

3-Hydroxy-3-methylpentanoic Acid

This short-chain analog (C6) is a metabolite in ketogenesis, highlighting the role of chain length in biological function . The elongated carbon chain in 3-hydroxy-13-methylpentadecanoic acid likely shifts its activity toward membrane interaction rather than energy metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume